Cobalt titanium oxide (Co2TiO4)

Descripción general

Descripción

Cobalt titanium oxide (Co2TiO4), also known as cobalt titanium oxide, is a compound of cobalt and titanium in an oxide form. It is an important material in the field of nanomaterials due to its unique properties, such as high electrical conductivity, low thermal conductivity and strong chemical stability. This material has been widely used in various applications, including energy storage, catalysis, and biomedical applications.

Aplicaciones Científicas De Investigación

Photocatalysis

Cobalt titanate: has been synthesized as nanoparticles for use in photocatalytic applications . These nanoparticles, when used as a photocatalyst, have shown remarkable efficiency in the degradation of organic dyes like methyl orange. The degradation rate can reach up to 100% after 40 minutes of ultraviolet (UV) light irradiation . This indicates its potential for water purification and treatment of dye-polluted wastewater.

Electrochromic Devices

Cobalt ion-modified titanium oxide nanorods: have been developed for high-performance electrochromic applications . These materials undergo color changes when an electrical voltage is applied, which is useful for smart windows, displays, and low-energy consumption devices. Cobalt doping enhances charge transport and mobility, leading to improved electrochromic performance with high coloration efficiency.

Pharmaceutical Degradation

Cobalt-doped titanium oxide nanoparticles have been researched for the photodegradation of pharmaceuticals , such as atenolol . Atenolol is a commonly used beta-blocker that can be found as a contaminant in water bodies. The cobalt doping enhances the photocatalytic activity of titanium oxide, making it a promising candidate for the removal of pharmaceuticals from water.

Magnetic Applications

Co-doped TiO2 nanofibers: have been fabricated for potential use in magnetic applications . The cobalt doping introduces magnetic properties to the titanium dioxide, which could be utilized in magnetic data storage, spintronics, and other applications where magnetic responsiveness is required.

Mecanismo De Acción

Target of Action

The primary target of Co2TiO4 is the electrochromic devices . These devices are capable of undergoing color transformations through selective light absorption or transmission upon exposure to electrical impulses . Co2TiO4, when used in these devices, can significantly enhance their performance .

Mode of Action

Co2TiO4 interacts with its targets by enhancing charge transport and mobility . This is achieved through the doping of titanium dioxide with cobalt ions, which results in modifications to the structural, morphological, and electrochromic properties of the material . The cobalt-doped titanium dioxide (Ti-Co) thin films exhibit a highly crystalline nature, with specific Raman bands indicating distinct modifications due to cobalt incorporation .

Biochemical Pathways

In the presence of Co2TiO4 nanoparticles as a photocatalyst, the degradation of certain compounds, such as methyl orange (MO), can be achieved .

Pharmacokinetics

It’s worth noting that the properties of co2tio4 can be influenced by various factors such as the method of synthesis and the presence of other chemical agents .

Result of Action

The result of Co2TiO4’s action is the enhancement of the performance of electrochromic devices . For instance, TiO2 nanorods, optimally doped with cobalt (TC-3), demonstrated enhanced charge transport and mobility, significantly improving the electrochromic performance . The TC-3 sample exhibited superior lithium-ion accommodation, achieving an optical modulation of 73.6% and a high coloration efficiency of 81.50 cm2/C .

Action Environment

The action, efficacy, and stability of Co2TiO4 can be influenced by various environmental factors. For instance, the method of synthesis, the presence of other chemical agents, and the conditions under which the compound is used can all impact the properties and performance of Co2TiO4 .

Propiedades

IUPAC Name |

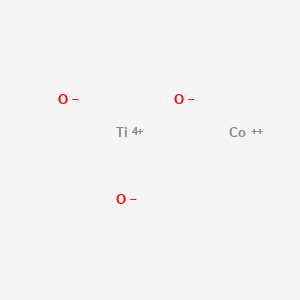

cobalt(2+);oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.3O.Ti/q+2;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSBSHDDAGNCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Ti+4].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoO3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30923253 | |

| Record name | Cobalt(2+) titanium(4+) oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.798 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt titanium oxide (Co2TiO4) | |

CAS RN |

12017-01-5, 12017-38-8 | |

| Record name | Cobalt titanium oxide (CoTiO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012017015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt titanium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012017388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt titanium oxide (Co2TiO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt(2+) titanium(4+) oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt titanium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)